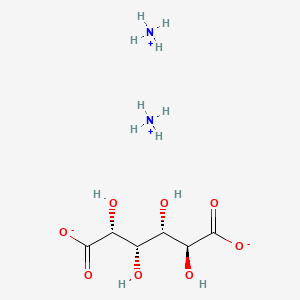
Diammonium D-glucarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium D-glucarate is a chemical compound with the molecular formula C₆H₁₆N₂O₈. It is the diammonium salt of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.
Preparation Methods
Diammonium D-glucarate can be synthesized through the reaction of D-glucaric acid with ammonia. One common method involves the acidification of monopotassium glucarate to produce glucaric acid, which is then reacted with a diamine to form the this compound salt . Industrial production methods may involve the use of methanolic hydrochloric acid to produce a mixture of methyl D-glucarate esters and glucaro-lactones, which are then converted to this compound .
Chemical Reactions Analysis
Diammonium D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanolic hydrochloric acid and acetyl chloride. The major products formed from these reactions include methyl D-glucarate esters and glucaro-lactones . The compound’s reactivity is influenced by the presence of the ammonium groups, which can participate in hydrogen bonding and other interactions.
Scientific Research Applications
Diammonium D-glucarate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of sustainable materials, such as hydrogels and polymers . In biology and medicine, it has been studied for its potential to reduce cholesterol levels and suppress tumor development . Additionally, it is used in the food industry as a food additive and in the pharmaceutical industry as a therapeutic agent .
Mechanism of Action
The mechanism of action of diammonium D-glucarate involves its conversion to D-glucaric acid in the body. D-glucaric acid is a physiologic end-product of the D-glucuronic acid pathway in mammals and has been shown to bind to positively charged histones in necrotic tissues . This binding helps localize the compound in areas of tissue damage, making it useful for molecular imaging and therapeutic applications .
Comparison with Similar Compounds
Diammonium D-glucarate can be compared to other similar compounds, such as calcium D-glucarate, diindolylmethane (DIM), indole-3-carbinol (I3C), and sulforaphane. These compounds share some similar properties, such as their ability to impact estrogen metabolism and promote beneficial metabolic pathways . this compound is unique in its specific applications in molecular imaging and its potential for reducing cholesterol and suppressing tumor development .
Similar Compounds::- Calcium D-glucarate
- Diindolylmethane (DIM)
- Indole-3-carbinol (I3C)
- Sulforaphane
Biological Activity
Diammonium D-glucarate (DGA), a salt form of D-glucaric acid, has been studied for its potential biological activities, particularly in relation to liver health, detoxification processes, and metabolic functions. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, therapeutic implications, and relevant case studies.
Overview of this compound
This compound is derived from D-glucaric acid, a naturally occurring compound that plays a significant role in detoxification pathways in the liver. It is known for its ability to enhance glucuronidation, a critical phase II metabolic process that facilitates the excretion of toxins and drugs.
The biological activity of this compound is primarily attributed to its influence on glucuronidation and detoxification pathways. Key mechanisms include:
- Enhancement of Glucuronidation : DGA promotes the conjugation of toxins with glucuronic acid, facilitating their elimination from the body. This process is crucial for reducing the reabsorption of harmful substances in the liver .
- Reduction of Reactive Oxygen Species (ROS) : Studies indicate that DGA can lower ROS levels, thereby protecting hepatocytes from oxidative stress and subsequent apoptosis .
- Inhibition of β-Glucuronidase : By inhibiting this enzyme, DGA prevents the deconjugation of glucuronides, which could otherwise lead to increased toxicity through reabsorption of conjugated toxins .
Research Findings and Case Studies
Recent studies have demonstrated the efficacy of this compound in various contexts:
Table 1: Effects of DGA on Liver Health
Case Study: Liver Detoxification
In a computational study examining the effects of DGA on liver detoxification processes, researchers found that administering various doses led to significant reductions in liver toxicity markers. Specifically, at doses above 52 mg, there was a marked improvement in the metabolic clearance of toxins through enhanced glucuronidation pathways .
Therapeutic Implications
The biological activities associated with this compound suggest several therapeutic applications:
- Hepatoprotection : Its ability to mitigate liver damage makes it a candidate for supporting liver health in individuals exposed to hepatotoxic agents.
- Detoxification Support : As a supplement, DGA may aid individuals undergoing detoxification therapies or those with compromised liver function.
- Potential Anti-carcinogenic Effects : Preliminary findings indicate that DGA may possess anti-cancer properties due to its role in reducing carcinogenic metabolite levels through enhanced glucuronidation .
Properties
CAS No. |
84864-59-5 |
|---|---|
Molecular Formula |
C6H16N2O8 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1 |
InChI Key |
LZWIOJIGSVGZID-SDFKWCIISA-N |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















